molecular formula C43H68O5 B10783490 Diarachidonin

Diarachidonin

Cat. No.: B10783490
M. Wt: 665.0 g/mol
InChI Key: FVXRWZPVZULNCQ-XCHUKFSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is a significant bioactive lipid involved in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diarachidonin can be synthesized through the esterification of arachidonic acid with glycerol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using chromatographic techniques to obtain high-purity this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Diarachidonin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diarachidonin has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1,2-Diarachidonoyl-sn-glycerol: Another diacylglycerol containing arachidonic acid at two positions.

    1,3-Dilinoleoyl-sn-glycerol: A diacylglycerol with linoleic acid instead of arachidonic acid.

    1,2-Dioleoyl-sn-glycerol: A diacylglycerol with oleic acid.

Uniqueness: Diarachidonin is unique due to its specific fatty acid composition, which imparts distinct biological activities. Its ability to modulate prostaglandin synthesis and influence membrane dynamics sets it apart from other diacylglycerols .

Properties

Molecular Formula

C43H68O5

Molecular Weight

665.0 g/mol

IUPAC Name

[3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C43H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,41,44H,3-10,15-16,21-22,27-28,33-40H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-

InChI Key

FVXRWZPVZULNCQ-XCHUKFSYSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC(CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Origin of Product

United States

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